molecular formula C8H7BrFN B13681802 3-Bromo-6-cyclopropyl-2-fluoropyridine

3-Bromo-6-cyclopropyl-2-fluoropyridine

Cat. No.: B13681802
M. Wt: 216.05 g/mol
InChI Key: HXUUXSJNQMFQND-UHFFFAOYSA-N
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Description

3-Bromo-6-cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, cyclopropyl, and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyclopropyl-2-fluoropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyclopropyl-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-cyclopropyl-2-fluoropyridine is unique due to the combination of bromine, cyclopropyl, and fluorine substituents on the pyridine ring. This unique combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

3-bromo-6-cyclopropyl-2-fluoropyridine

InChI

InChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2

InChI Key

HXUUXSJNQMFQND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2)Br)F

Origin of Product

United States

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